REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[NH2:5][CH2:6][CH:7]1[CH2:9][CH2:8]1>>[CH:7]1([CH2:6][NH:5][CH2:3][CH2:2][C:1]#[N:4])[CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
0.614 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0.651 g
|
Type
|
reactant
|
Smiles
|
NCC1CC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling in an ice-bath
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CNCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |